Molecular Descriptor Comparison: XLogP3 and H-Bond Donor/Acceptor Profile Versus N-Aryl Pyrrolidine Analogs
The N-cyclopropyl substitution in (1-cyclopropylpyrrolidin-3-yl)methanamine produces significantly lower lipophilicity (XLogP3 = 0.3) compared to N-aryl substituted analogs such as [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine (XLogP3 = 1.5) [1][2]. This represents a 1.2 log unit reduction in predicted lipophilicity, correlating with improved aqueous solubility and potentially reduced non-specific protein binding. Additionally, the target compound maintains one hydrogen bond donor and two hydrogen bond acceptors, whereas the N-aryl analog introduces a third acceptor site (oxygen) and increased topological polar surface area (TPSA = 38.5 Ų vs. 29.3 Ų for the cyclopropyl compound), which differentially affects permeability and target engagement profiles [1][2].
Comparator (N-aryl): XLogP3 1.5, TPSA 38.5 Ų
Δ: 1.2 log units lower; 9.2 Ų reduction
| Evidence Dimension | Computed lipophilicity and hydrogen bonding profile |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3; H-Bond Donor = 1; H-Bond Acceptor = 2; TPSA = 29.3 Ų |
| Comparator Or Baseline | [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine: XLogP3-AA = 1.5; H-Bond Acceptor = 3; TPSA = 38.5 Ų |
| Quantified Difference | Δ XLogP3 = 1.2 log units (lower lipophilicity); Δ TPSA = 9.2 Ų reduction |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs descriptors; standardized computational methods across both compounds |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility and potential off-target binding; for CNS-targeted programs, the XLogP3 of 0.3 falls within the optimal range (0-3) for blood-brain barrier penetration, while the N-aryl analog (1.5) remains within the range but introduces aromaticity-associated CYP liabilities.
- [1] PubChem. (2025). (1-Cyclopropylpyrrolidin-3-yl)methanamine. CID 19102744. XLogP3-AA: 0.3; Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 2; Topological Polar Surface Area: 29.3 Ų. View Source
- [2] PubChem. (2025). [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine. CID 17389980. XLogP3-AA: 1.5; Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 3; Topological Polar Surface Area: 38.5 Ų. View Source
